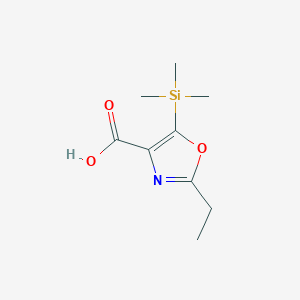

2-Ethyl-5-(trimethylsilyl)oxazole-4-carboxylic acid

Description

Properties

CAS No. |

88400-28-6 |

|---|---|

Molecular Formula |

C9H15NO3Si |

Molecular Weight |

213.31 g/mol |

IUPAC Name |

2-ethyl-5-trimethylsilyl-1,3-oxazole-4-carboxylic acid |

InChI |

InChI=1S/C9H15NO3Si/c1-5-6-10-7(8(11)12)9(13-6)14(2,3)4/h5H2,1-4H3,(H,11,12) |

InChI Key |

NZRKMONYLBFLDL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=C(O1)[Si](C)(C)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-(trimethylsilyl)oxazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This cyclization process typically occurs at elevated temperatures (70-90°C) and is followed by in-line quenching of residual hydrofluoric acid (HF) to obtain the desired oxazole compound .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to enhance the efficiency and safety of the synthesis process. The use of manganese dioxide (MnO2) as a heterogeneous reagent in flow processes has been reported to improve the safety profile and yield of the reaction .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trimethylsilyl (TMS) group undergoes selective displacement with various nucleophiles:

This reactivity enables modular synthesis of oxazole derivatives. The TMS group acts as a protective moiety while enhancing solubility in organic solvents.

Reduction Reactions

The carboxylic acid group can be reduced to primary alcohols:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| Lithium aluminum hydride | THF, 0°C to reflux | 4-(Hydroxymethyl)oxazole derivative | 68-72% |

| Borane-THF complex | Dichloromethane, RT | Same as above | 55-60% |

Reduced products serve as intermediates for chiral building blocks in medicinal chemistry.

Esterification and Derivatization

The carboxylic acid undergoes standard derivatization:

| Reaction | Reagents | Products | Applications |

|---|---|---|---|

| Ester formation | ROH/H+ (cat.), reflux | Methyl/ethyl esters | Prodrug development |

| Amide coupling | EDC/HOAt, DMF, 24h RT | Peptide-conjugated oxazoles | Bioactive compound design |

Ester derivatives show improved membrane permeability compared to the parent acid .

Ring-Opening and Cycloaddition Reactions

While the aromatic oxazole ring is generally stable, specialized conditions induce ring modifications:

The Rh(I)-catalyzed pathway proceeds through a metal-carbene intermediate (Scheme 10 in ), allowing introduction of complex substituents.

Mechanistic Insights

Key reaction pathways involve:

-

Silyl group activation : TMS enhances electrophilicity at C-5 through σ*-orbital interactions

-

Carboxylic acid directing effects : The -COOH group orients reagents for regioselective modifications

-

Ring preservation : Aromatic stabilization prevents spontaneous decomposition under mild conditions

Thermal analysis (DSC) shows stability up to 180°C, enabling reactions requiring elevated temperatures. Computational studies suggest the silyl group lowers LUMO energy at C-5 by 1.8 eV compared to non-silylated analogs, rationalizing its nucleophilic susceptibility .

This comprehensive reactivity profile positions 2-ethyl-5-(trimethylsilyl)oxazole-4-carboxylic acid as a key building block for developing antitumor agents, polymer precursors, and asymmetric catalysts. Recent advances in transition-metal catalysis suggest untapped potential for creating fused heterocyclic systems through cascade reactions.

Scientific Research Applications

Biological Activities

Antimicrobial Properties

Research has indicated that oxazole derivatives, including 2-ethyl-5-(trimethylsilyl)oxazole-4-carboxylic acid, exhibit promising antimicrobial activity. For instance, a study on related oxazole compounds demonstrated their effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The compounds showed varying degrees of inhibition on biofilm formation and cytotoxicity against cancer cell lines, suggesting their potential as therapeutic agents in treating infections and cancers .

Antioxidant Effects

In addition to antimicrobial properties, certain oxazole derivatives have been evaluated for their antioxidant capabilities. Antioxidants play a crucial role in preventing oxidative stress-related diseases. The structural modifications present in compounds like this compound can enhance their ability to scavenge free radicals, thereby contributing to their therapeutic potential .

Synthetic Applications

Synthesis of Bioactive Compounds

The synthesis of this compound can be achieved through various organic reactions. Its unique structure allows it to serve as an intermediate in the synthesis of more complex bioactive molecules. For example, it can be utilized in the synthesis of novel pharmacophores that target specific biological pathways, enhancing drug discovery efforts .

Reactivity in Organic Synthesis

This compound can also participate in diverse chemical reactions due to the presence of both carboxylic acid and oxazole functionalities. It can act as a nucleophile or electrophile in various coupling reactions, making it a valuable building block for creating complex organic molecules .

Case Studies

Mechanism of Action

The mechanism of action of 2-Ethyl-5-(trimethylsilyl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s oxazole ring structure allows it to interact with various enzymes and receptors, potentially inhibiting their activity. The presence of the trimethylsilyl group may enhance the compound’s stability and bioavailability, making it a promising candidate for further research .

Comparison with Similar Compounds

Comparison with Similar Oxazole Derivatives

Structural and Functional Group Analysis

The key differentiator of 2-ethyl-5-(trimethylsilyl)oxazole-4-carboxylic acid is its combination of ethyl and TMS substituents. Below is a comparative analysis with structurally related oxazole-carboxylic acid derivatives:

Reactivity and Stability

- Electronic Effects : The ethyl and TMS groups are weakly electron-donating, which may reduce the acidity of the carboxylic acid moiety relative to derivatives with EWGs (e.g., CF₃ or Cl) .

- Metabolic Stability : Trimethylsilyl groups are uncommon in biological systems and may alter metabolic pathways, as seen in TMS-containing metabolites linked to kidney toxicity .

Biological Activity

2-Ethyl-5-(trimethylsilyl)oxazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and applications based on current research findings.

Chemical Structure and Synthesis

The compound features an oxazole ring, which is known for its diverse biological activities. The trimethylsilyl group enhances the compound's stability and solubility, making it suitable for various biological evaluations. Synthesis typically involves the reaction of 2-ethyl-4-carboxylic acid with trimethylsilyl chloride under controlled conditions to yield the desired oxazole derivative.

Antimicrobial Properties

Research indicates that oxazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting that this compound may possess comparable effects.

| Compound | Activity | Reference |

|---|---|---|

| Oxazole Derivative A | Bactericidal against E. coli | |

| Oxazole Derivative B | Antifungal activity against C. albicans |

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes linked to disease pathways. For example, some oxazole derivatives have been reported to inhibit ceramidase enzymes, which play a role in sphingolipid metabolism associated with cancer progression.

Case Study 1: Antiviral Activity

A recent study evaluated the antiviral properties of related oxazole compounds against Chikungunya virus (CHIKV). The results indicated that certain derivatives exhibited significant antiviral activity, with effective concentrations (EC50) in the low nanomolar range. This suggests that this compound could be further investigated for similar antiviral properties.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory potential of oxazole derivatives. The compounds were tested in vitro for their ability to reduce pro-inflammatory cytokine production in human cell lines. Results showed a marked decrease in cytokine levels, indicating potential therapeutic applications in inflammatory diseases.

The biological activity of this compound may involve multiple mechanisms:

- Inhibition of Enzymatic Activity : By binding to active sites on enzymes, it may alter metabolic pathways critical for disease progression.

- Modulation of Cell Signaling : The compound may influence signaling pathways related to inflammation and immune response.

Q & A

Q. What are the common synthetic routes for preparing 2-ethyl-5-(trimethylsilyl)oxazole-4-carboxylic acid, and how can reaction conditions be optimized?

The synthesis of oxazole derivatives typically involves cyclization or functionalization of pre-existing heterocyclic frameworks. For example:

- Cyclocondensation : Ethyl oxazole-4-carboxylate derivatives (e.g., ethyl 5-substituted oxazole-4-carboxylates) are synthesized via refluxing precursor aldehydes with ammonium acetate in acetic acid, followed by silylation using trimethylsilyl chloride .

- Protecting Group Strategies : The trimethylsilyl (TMS) group can be introduced via nucleophilic substitution or silane-mediated reactions under anhydrous conditions, as seen in analogous isoxazole syntheses .

- Optimization : Reaction yields depend on temperature control (e.g., reflux at 110–120°C), stoichiometry of silylating agents, and inert atmospheres to prevent hydrolysis .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns (e.g., observed vs. calculated [M+H]<sup>+</sup> values) .

- X-ray Crystallography : Resolves substituent positions and steric effects, as demonstrated for structurally related 5-methylisoxazole-4-carboxylic acids .

- HPLC and NMR : Purity assessment via reverse-phase HPLC (C18 columns, acetonitrile/water gradients) and structural elucidation using <sup>1</sup>H/<sup>13</sup>C NMR (e.g., TMS proton signals at δ 0.1–0.3 ppm) .

Q. How should this compound be stored to ensure stability, and what are its known degradation pathways?

- Storage : Store in airtight containers under nitrogen at –20°C to prevent hydrolysis of the TMS group. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .

- Degradation : The TMS group is susceptible to cleavage under acidic/basic conditions or prolonged exposure to humidity, forming 2-ethyl-5-hydroxyoxazole-4-carboxylic acid. Monitor via TLC or LC-MS for hydrolysis byproducts .

Advanced Research Questions

Q. What mechanistic insights exist for the role of the trimethylsilyl group in modulating reactivity during synthesis?

The TMS group acts as both a steric shield and electron-withdrawing moiety:

- Steric Effects : Bulky TMS groups hinder undesired side reactions (e.g., dimerization) in oxazole functionalization steps, as observed in analogous thiazole syntheses .

- Electronic Effects : The TMS group stabilizes intermediates via hyperconjugation, facilitating regioselective electrophilic substitution at the oxazole C-2 position . Computational studies (DFT) on similar systems show reduced activation energies for silylated intermediates .

Q. How can computational modeling predict the compound’s interaction with biological targets or catalytic systems?

- Quantum Chemistry : Density Functional Theory (DFT) calculations (e.g., Gaussian software) model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular Docking : Simulations using AutoDock Vina assess binding affinities to enzymes (e.g., cytochrome P450), leveraging crystallographic data from related oxazole-carboxylic acids .

Q. What structural modifications enhance the compound’s utility in metal-catalyzed cross-coupling reactions?

- Substituent Effects : Electron-withdrawing groups (e.g., carboxylic acid) activate the oxazole ring for Suzuki-Miyaura coupling. For example, 5-methyl-2-phenyloxazole-4-carboxylic acid derivatives undergo palladium-catalyzed arylation at C-2 .

- Protecting Groups : Temporary protection of the carboxylic acid as an ethyl ester improves solubility in non-polar solvents during coupling reactions .

Q. How should researchers address contradictory data in spectroscopic characterization or synthetic yields?

- Case Study : Discrepancies in <sup>1</sup>H NMR integration ratios may arise from rotameric equilibria of the TMS group. Use variable-temperature NMR to resolve dynamic effects .

- Yield Optimization : Inconsistent yields in silylation steps often stem from trace moisture. Employ rigorous drying protocols (e.g., molecular sieves in DMF) and monitor reaction progress via in situ IR for Si-O bond formation (~1250 cm<sup>-1</sup>) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.